molecular formula C15H21N3O4 B1502339 (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate CAS No. 348165-32-2

(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate

Cat. No. B1502339
CAS RN: 348165-32-2
M. Wt: 307.34 g/mol
InChI Key: ASGSCQCZBVODJB-NSHDSACASA-N
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Description

(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate, also known as S-NPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure and Dipole Orientation

Crystals of a related compound, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, have been examined for their structure, revealing the orientation of carbamate and amide, and how their dipoles add up. This structure results in an electric dipole moment, influencing the overall molecular arrangement (Baillargeon, Lussier, & Dory, 2014).

Chirality and Intramolecular Hydrogen Bonding

The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a variant of the molecule , demonstrates the significance of chirality and intramolecular hydrogen bonding in determining the physical properties and stability of such compounds (Weber, Ettmayer, Hübner, & Gstach, 1995).

Synthesis and Manufacturing Processes

A synthesis process for a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, shows the potential for efficient production methods of these compounds, highlighting their relevance in pharmaceutical manufacturing (Li et al., 2012).

Lithiation Processes

The study of lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate reveals insights into regioselective reactions and their potential applications in synthetic chemistry (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Photoredox-Catalyzed Reactions

The use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed reactions, as an amidyl-radical precursor, underlines the compound's role in developing new synthetic pathways (Wang et al., 2022).

Catalytic Applications

The study of divalent heteroleptic ytterbium complexes, including tert-butylcarbazol-9-yl ligands, shows the potential of such compounds in catalysis, specifically for hydrophosphination and hydroamination reactions (Basalov et al., 2014).

Pyrrolidine Derivatives and Stability

Research on pyrrolidine nitroxides with tert-butyl substituents, such as 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls, demonstrates their high resistance to bioreduction and stability, making them relevant in medicinal and biochemical research (Taratayko et al., 2022).

Asymmetric Synthesis

The compound ((S)-pyrrolidin-2-yl)methyl phenylcarbamate has been used as a chiral organocatalyst for asymmetric Michael addition, highlighting its importance in the field of asymmetric synthesis (Kaur et al., 2018).

properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGSCQCZBVODJB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693171
Record name tert-Butyl [(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

348165-32-2
Record name tert-Butyl [(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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